molecular formula C8H14O2 B2986336 (2S)-4-Cyclopropyl-2-methylbutanoic acid CAS No. 2248201-53-6

(2S)-4-Cyclopropyl-2-methylbutanoic acid

Cat. No.: B2986336
CAS No.: 2248201-53-6
M. Wt: 142.198
InChI Key: IRCRROGJBGWHCF-LURJTMIESA-N
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Description

(2S)-4-Cyclopropyl-2-methylbutanoic acid is an organic compound with a unique structure characterized by a cyclopropyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Cyclopropyl-2-methylbutanoic acid typically involves the use of cyclopropyl-containing starting materials. One common method is the alkylation of a suitable precursor with a cyclopropylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Cyclopropyl-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2S)-4-Cyclopropyl-2-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (2S)-4-Cyclopropyl-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-Cyclopropyl-2-methylbutanoic acid: shares structural similarities with other cyclopropyl-containing compounds such as cyclopropylmethyl ketone and cyclopropylcarboxylic acid.

    Cyclopropylmethyl ketone: Known for its use in organic synthesis as an intermediate.

    Cyclopropylcarboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a cyclopropyl group and a butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-4-cyclopropyl-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(8(9)10)2-3-7-4-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCRROGJBGWHCF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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